Cas no 1646570-05-9 ((3-Bromo-5-methylphenyl)methanamine hydrochloride)

(3-Bromo-5-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with applications in pharmaceutical and agrochemical research. The compound features a bromine substituent at the 3-position and a methyl group at the 5-position of the phenyl ring, enhancing its utility as a versatile intermediate in organic synthesis. The hydrochloride salt form improves stability and handling, making it suitable for controlled reactions. Its structural properties enable selective functionalization, particularly in the development of bioactive molecules. The compound is characterized by high purity and consistent performance, ensuring reliability in synthetic workflows. Proper storage under anhydrous conditions is recommended to maintain its integrity.
(3-Bromo-5-methylphenyl)methanamine hydrochloride structure
1646570-05-9 structure
Product name:(3-Bromo-5-methylphenyl)methanamine hydrochloride
CAS No:1646570-05-9
MF:C8H11BrClN
MW:236.536640405655
MDL:MFCD28893555
CID:4702836

(3-Bromo-5-methylphenyl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3-Bromo-5-methylphenyl)methanamine hydrochloride
    • GAFNGRKYVICNLB-UHFFFAOYSA-N
    • 1-(3-bromo-5-methylphenyl)methanamine hydrochloride
    • MDL: MFCD28893555
    • Inchi: 1S/C8H10BrN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H
    • InChI Key: GAFNGRKYVICNLB-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=C(C=1)CN.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Topological Polar Surface Area: 26

(3-Bromo-5-methylphenyl)methanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR300246-250mg
(3-Bromo-5-methylphenyl)methanamine hydrochloride
1646570-05-9
250mg
£88.00 2025-02-19
Enamine
EN300-20878416-10g
(3-bromo-5-methylphenyl)methanamine hydrochloride
1646570-05-9 95%
10g
$1412.0 2023-11-13
1PlusChem
1P01K595-5g
(3-Bromo-5-methylphenyl)methanaminehydrochloride
1646570-05-9 95%
5g
$1039.00 2024-06-19
1PlusChem
1P01K595-2.5g
(3-Bromo-5-methylphenyl)methanaminehydrochloride
1646570-05-9 95%
2.5g
$654.00 2024-06-19
1PlusChem
1P01K595-50mg
(3-Bromo-5-methylphenyl)methanaminehydrochloride
1646570-05-9 95%
50mg
$142.00 2024-06-19
1PlusChem
1P01K595-250mg
(3-Bromo-5-methylphenyl)methanaminehydrochloride
1646570-05-9 95%
250mg
$234.00 2024-06-19
Key Organics Ltd
PS-13271-100mg
(3-Bromo-5-methylphenyl)methanamine hydrochloride
1646570-05-9 >90%
100mg
£146.00 2025-02-08
Aaron
AR01K5HH-100mg
(3-bromo-5-methylphenyl)methanaminehydrochloride
1646570-05-9 95%
100mg
$164.00 2025-03-10
Key Organics Ltd
PS-13271-1mg
(3-Bromo-5-methylphenyl)methanamine hydrochloride
1646570-05-9 >90%
1mg
£37.00 2025-02-08
TRC
B188455-500mg
(3-Bromo-5-methylphenyl)methanamine hydrochloride
1646570-05-9
500mg
$ 930.00 2022-06-07

Additional information on (3-Bromo-5-methylphenyl)methanamine hydrochloride

Introduction to (3-Bromo-5-methylphenyl)methanamine hydrochloride (CAS No. 1646570-05-9)

(3-Bromo-5-methylphenyl)methanamine hydrochloride, identified by its CAS number 1646570-05-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amines and is characterized by its unique structural features, which include a bromine substituent at the 3-position and a methyl group at the 5-position of a phenyl ring, connected to a methylamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical applications.

Thestructural configuration of (3-Bromo-5-methylphenyl)methanamine hydrochloride imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular frameworks. Additionally, the methyl group and the amine functionality contribute to its reactivity, enabling diverse synthetic pathways.

In recent years, there has been growing interest in exploring thepharmacological potential of this compound. Preclinical studies have demonstrated that derivatives of this molecule exhibit promising biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions. Thebrominated aromatic ring is known to interact with specific receptor targets, while the amine moiety can modulate neurotransmitter systems. These properties have led researchers to investigate its role as a lead compound for developing novel therapeutic agents.

One of the most compelling aspects of (3-Bromo-5-methylphenyl)methanamine hydrochloride is itssynthetic versatility. The compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in targeting various types of cancer. The ability to modify its structure through sequential functionalization makes it an attractive candidate for drug discovery programs.

Thebiological activity of this compound has been further explored in several recent studies. Researchers have reported that certain derivatives exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as COX-2 and LOX. These findings suggest that (3-Bromo-5-methylphenyl)methanamine hydrochloride and its analogs could be developed into novel anti-inflammatory agents. Additionally, preliminary data indicate that some derivatives may possess neuroprotective properties, making them relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Thesolubility profile of (3-Bromo-5-methylphenyl)methanamine hydrochloride is another critical factor that enhances its utility in pharmaceutical applications. The hydrochloride salt form improves solubility in water-based media, facilitating its use in formulations requiring aqueous solvents. This characteristic is particularly advantageous for drug delivery systems designed for oral or parenteral administration.

In conclusion, (3-Bromo-5-methylphenyl)methanamine hydrochloride (CAS No. 1646570-05-9) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features enable diverse synthetic modifications, while its biological activities suggest possible applications in treating CNS disorders and inflammatory conditions. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is likely to play an increasingly important role in drug discovery and development.

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